molecular formula C8H6BrN3O2 B1459344 5-Bromo-1-methyl-7-nitro-1H-indazole CAS No. 1363383-04-3

5-Bromo-1-methyl-7-nitro-1H-indazole

Cat. No.: B1459344
CAS No.: 1363383-04-3
M. Wt: 256.06 g/mol
InChI Key: MKYFJOZCRQIMLH-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-7-nitro-1H-indazole: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a nitro group at the 7th position on the indazole ring. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

5-Bromo-1-methyl-7-nitro-1H-indazole is an antibacterial drug with inhibitory activity against multidrug-resistant (MDR) pathogens . The primary targets of this compound are likely to be key proteins or enzymes in the bacterial cells that are essential for their survival and proliferation .

Mode of Action

The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the bacteria .

Biochemical Pathways

Given its antibacterial properties, it is plausible that it interferes with pathways crucial for bacterial survival, such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these pathways would have downstream effects on bacterial growth and proliferation .

Pharmacokinetics

These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation, particularly in multidrug-resistant (MDR) pathogens . This is achieved at the molecular and cellular levels through the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-7-nitro-1H-indazole typically involves multi-step organic reactions One common method includes the bromination of 1-methylindazole followed by nitration The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-7-nitro-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of 5-substituted derivatives such as 5-amino-1-methyl-7-nitro-1H-indazole.

    Reduction: Formation of 5-bromo-1-methyl-7-amino-1H-indazole.

    Oxidation: Formation of 5-bromo-1-carboxy-7-nitro-1H-indazole.

Scientific Research Applications

Chemistry: 5-Bromo-1-methyl-7-nitro-1H-indazole is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The compound’s structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives are studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the methyl and nitro groups, making it less reactive in certain chemical reactions.

    1-Methyl-7-nitro-1H-indazole: Lacks the bromine atom, affecting its reactivity and potential biological activity.

    5-Bromo-7-nitro-1H-indazole: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: 5-Bromo-1-methyl-7-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine, methyl, and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-bromo-1-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(9)3-7(8)12(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYFJOZCRQIMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2[N+](=O)[O-])Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282766
Record name 1H-Indazole, 5-bromo-1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-04-3
Record name 1H-Indazole, 5-bromo-1-methyl-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 5-bromo-1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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